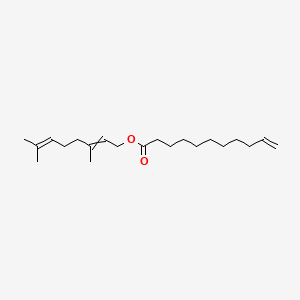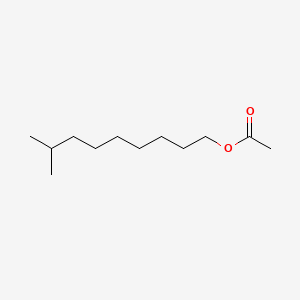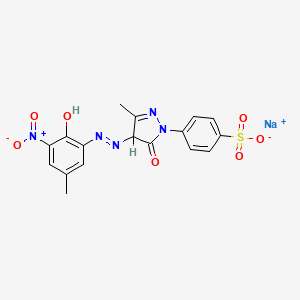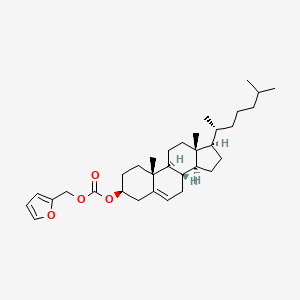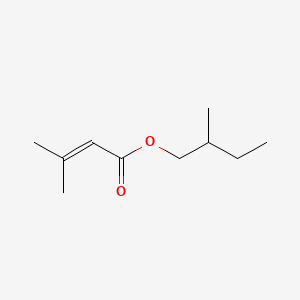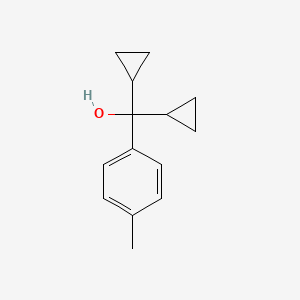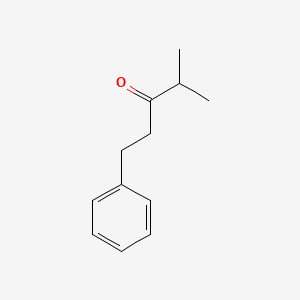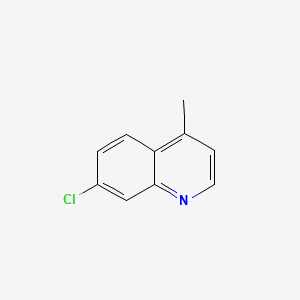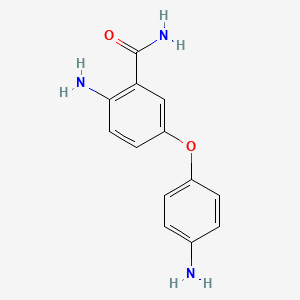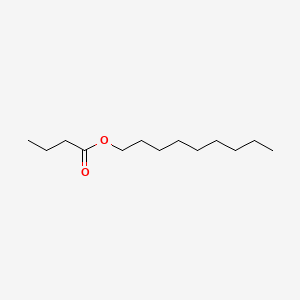
Nonyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl butyrate is a carboxylic ester.
Aplicaciones Científicas De Investigación
Gut Health and Colonic Function : Butyrate, a derivative of Nonyl butyrate, plays a crucial role in gut health. It is an energy source for colonic epithelial cells and is involved in maintaining colonic homeostasis. Its production in the gut is linked to a healthy microbiota and is considered beneficial for preventing and treating inflammatory bowel diseases like ulcerative colitis (Hamer et al., 2007).
Cancer Prevention and Treatment : Butyrate's role in cancer prevention, especially colorectal cancer, has been explored. It induces apoptosis in colon cancer cells, suggesting a potential for therapeutic use in human medicine. This is particularly significant given the growing interest in microbiota-targeted therapies for cancer treatment (Bhatnagar et al., 2009).
Barrier Function in the Gastrointestinal Tract : Butyrate is involved in enhancing the barrier function of the gastrointestinal tract. This includes improving tight junction structure, which is crucial for preventing leakage of harmful substances from the gut into the bloodstream and is vital for overall gut health (Plöger et al., 2012).
Metabolic Effects : The role of butyrate in metabolism is multifaceted. It has been studied for its effects on glucose and lipid metabolism, indicating its potential in treating metabolic diseases and in weight management (Canani et al., 2011).
Animal Production and Health : Butyrate and its derivatives have significant implications for animal health and production. They promote gut development, control enteric pathogens, reduce inflammation, and improve growth performance, making them valuable in animal nutrition (Bedford & Gong, 2017).
Propiedades
Número CAS |
2639-64-7 |
|---|---|
Nombre del producto |
Nonyl butyrate |
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
nonyl butanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h3-12H2,1-2H3 |
Clave InChI |
RVNCBAPCNVAWOY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCC |
SMILES canónico |
CCCCCCCCCOC(=O)CCC |
Otros números CAS |
2639-64-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



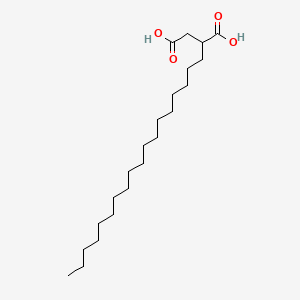
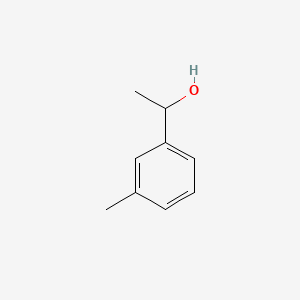
![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)
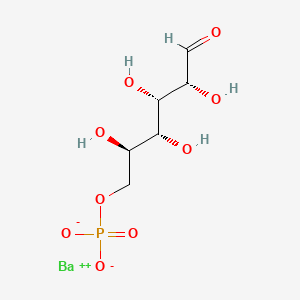
![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)
